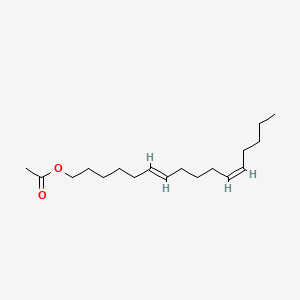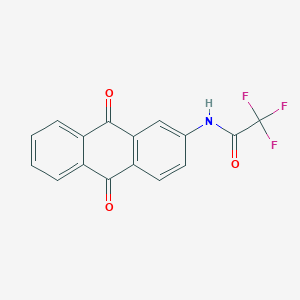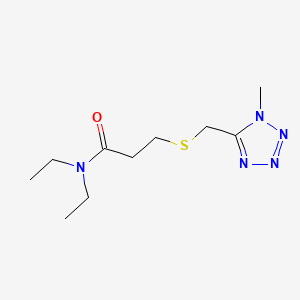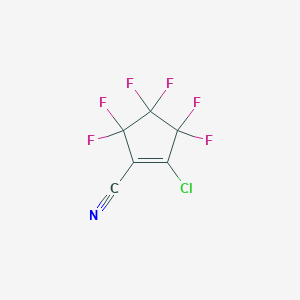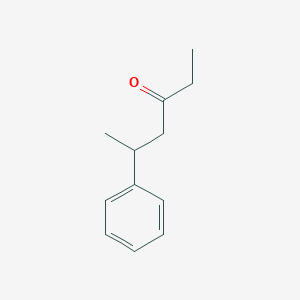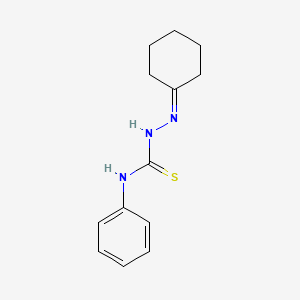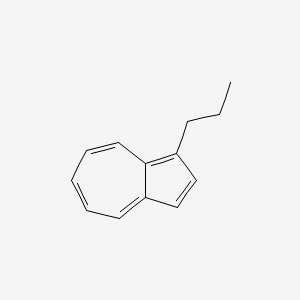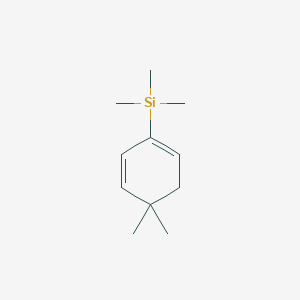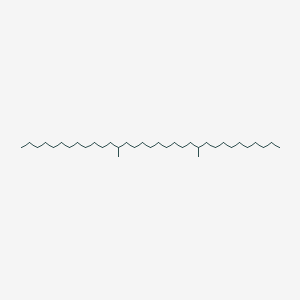
11,21-Dimethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,21-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity and its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon units through a series of reactions. One common method is the Wittig reaction, where phosphonium ylides react with aldehydes or ketones to form alkenes, which are subsequently hydrogenated to yield the desired alkane. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11,21-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Although already fully saturated, it can be involved in reduction reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or radical initiators.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Scientific Research Applications
11,21-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of certain species, acting as a pheromone.
Industry: Used in the formulation of lubricants and as a standard in chromatographic analysis.
Mechanism of Action
The mechanism of action of 11,21-Dimethyltritriacontane in biological systems involves its interaction with specific receptors or enzymes. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The molecular targets and pathways involved are specific to the species and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 11,15-Dimethyltritriacontane
- 11,17-Dimethyltritriacontane
Comparison
11,21-Dimethyltritriacontane is unique due to its specific methyl group positions, which influence its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity, making it suitable for distinct applications .
Properties
CAS No. |
85046-05-5 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
11,21-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-15-16-19-23-27-31-35(4)33-29-25-21-17-20-24-28-32-34(3)30-26-22-18-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI Key |
XTWFUIZBLNXGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



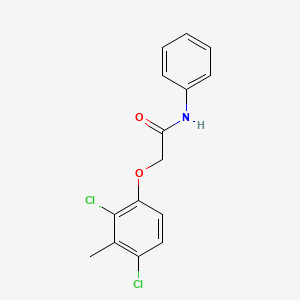

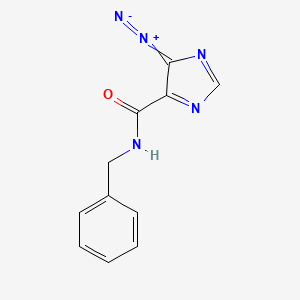
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
